SDZ SER 082 fumarate
SDZ SER 082 fumarate
Selective 5-HT2B/2C receptor antagonist with low affinity for 5-HT1A receptors. Inhibits [3H]-mesulergine binding to 5-HT2C receptors with a pKD of 7.8. Inhibits 5-HT2B mediated responses in the rat fundus (pKB = 7.34).
Brand Name:
Vulcanchem
CAS No.:
1417343-80-6
VCID:
VC0004217
InChI:
InChI=1S/C15H20N2.C4H4O4/c1-16-7-5-12-9-17-8-6-11-3-2-4-13(15(11)17)14(12)10-16;5-3(6)1-2-4(7)8/h2-4,12,14H,5-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,14-;/m1./s1
SMILES:
CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1.C(=CC(=O)O)C(=O)O
Molecular Formula:
C19H24N2O4
Molecular Weight:
344.411
SDZ SER 082 fumarate
CAS No.: 1417343-80-6
Inhibitors
VCID: VC0004217
Molecular Formula: C19H24N2O4
Molecular Weight: 344.411
CAS No. | 1417343-80-6 |
---|---|
Product Name | SDZ SER 082 fumarate |
Molecular Formula | C19H24N2O4 |
Molecular Weight | 344.411 |
IUPAC Name | (E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene |
Standard InChI | InChI=1S/C15H20N2.C4H4O4/c1-16-7-5-12-9-17-8-6-11-3-2-4-13(15(11)17)14(12)10-16;5-3(6)1-2-4(7)8/h2-4,12,14H,5-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,14-;/m1./s1 |
Standard InChIKey | DXUZZRDHJMOLTN-MRYVXRNOSA-N |
SMILES | CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1.C(=CC(=O)O)C(=O)O |
Description | Selective 5-HT2B/2C receptor antagonist with low affinity for 5-HT1A receptors. Inhibits [3H]-mesulergine binding to 5-HT2C receptors with a pKD of 7.8. Inhibits 5-HT2B mediated responses in the rat fundus (pKB = 7.34). |
Synonyms | (+)-cis-4,5,7a,8,9,10,11,11a-Octahydro-7H-10-methylindolo[1,7-bc][2,6]-naphthyridine fumarate |
PubChem Compound | 45073480 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume